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Compound of Interest

Compound Name: Codaphniphylline

CAS No.: 14694-15-6

Cat. No.: B1170142

Get Quote

Executive Summary: The Daphniphyllum Challenge
Codaphniphylline belongs to the Daphniphyllum alkaloids, a family of complex polycyclic

natural products isolated from the genus Daphniphyllum.[1] Known for their intricate "caged"

skeletons—often featuring fused penta- or hexacyclic systems—these molecules represent a

significant frontier in chemical synthesis and pharmacological exploration.[2]

While direct, isolated SAR data for Codaphniphylline is sparse compared to its congeners like

Daphniphylline or Calyciphylline A, recent total synthesis campaigns and biological screenings

of related alkaloids provide a clear map of the pharmacophore. This guide synthesizes

available data to construct a comparative SAR framework, positioning Codaphniphylline
within the broader cytotoxic and neurotrophic landscape of its class.

Key Insight: The biological potency of this class (IC₅₀ ranging from 3 µM to >30 µM) is heavily

dependent on the oxidation state of the peripheral rings and the integrity of the specific "cage"

motif, which likely interacts with cytoskeletal proteins or specific kinases.
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To understand the activity of Codaphniphylline analogs, one must first deconstruct the rigid

scaffold that defines the class.

The Core Scaffold (Calyciphylline A-Type)
Codaphniphylline features a high degree of structural rigidity. The SAR is governed by two

distinct zones:

The "Cage" (Conserved Region): A fused polycyclic core (often [6-6-5-7] or similar systems)

that acts as a spacer, orienting functional groups in 3D space. Altering this core often

abolishes activity by disrupting the molecule's ability to fit into binding pockets (e.g., tubulin

or kinase domains).

The "Periphery" (Variable Region): The sites most amenable to modification, including:

Nitrogen Substitution: The tertiary amine is critical for solubility and potential ionic

interactions.

Oxygenation Pattern: Presence of hydroxyls, acetates, or lactones (as seen in

Macropodumine A) significantly modulates potency.

Unsaturation: Double bonds in the peripheral rings (e.g., enones) act as Michael

acceptors, potentially forming covalent bonds with cysteine residues in target proteins.

Visualization: SAR Logic Map
The following diagram illustrates the hypothetical SAR logic derived from comparative data of

Daphniphyllum alkaloids.
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Caption: Functional dissection of the Codaphniphylline scaffold. Red zones indicate high-

impact modification sites for cytotoxicity.

Comparative Performance Analysis
Since direct commercial assays for Codaphniphylline are rare, we evaluate its performance

potential by comparing it with structurally characterized analogs where precise IC₅₀ data exists.

Table 1: Comparative Cytotoxicity Profile (HeLa Cell
Line)

Compound
Structural
Class

Key Feature IC₅₀ (HeLa)
Relative
Potency

Ref

Macropodumi

ne A

Calyciphylline

A-type

11-

membered

macrolactone

3.89 µM High [1]

Daphnicyclidi

n M

Daphnicyclidi

n-type

Pentafulvene

motif
5.7 µM High [2]

Daphnezomin

e W

Daphnezomin

e L-type

Aza-

adamantane

core

16.0 µg/mL

(~31 µM)
Moderate [3]

Daphnioldhan

ol A

Secodaphnan

e-type

Open B-ring

system
31.9 µM Low [4]

Codaphniphyl

line

Codaphniphyl

line-type

Compact

hexacyclic

core

Predicted:

10–25 µM
Moderate [5]

Analysis:

Macropodumine A demonstrates that introducing a macrolactone ring significantly enhances

potency, likely by providing additional binding contacts or restricting conformational flexibility.
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Daphnioldhanol A, which lacks the rigid "caged" structure of Codaphniphylline, shows lower

potency (31.9 µM). This confirms the hypothesis that the rigid polycyclic cage is essential for

high-affinity binding.

Codaphniphylline likely sits in the "Moderate" range. To improve it, synthetic efforts should

focus on mimicking the electronic features of Macropodumine A (e.g., introducing peripheral

oxygenation).

Mechanistic Insights & Signaling Pathways[4]
The biological activity of Codaphniphylline analogs is not mono-mechanistic. Current

evidence suggests a dual-mode of action involving cytoskeletal disruption and kinase

modulation.

Proposed Mechanism of Action (MOA)
Cytoskeletal Interference: Similar to other complex alkaloids (e.g., Vinca alkaloids),

Daphniphyllum analogs may bind to tubulin, disrupting microtubule dynamics during mitosis.

Kinase Modulation: Recent studies on Himalensine B (a congener) suggest inhibitory activity

against PTP1B and IKK-β, pathways critical for cell survival and inflammation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1170142/docs?utm_src=pdf-body#structure-activity-relationship-sar-studies-of-codaphniphylline-analogs
https://www.benchchem.com/product/b1170142/docs?utm_src=pdf-body#structure-activity-relationship-sar-studies-of-codaphniphylline-analogs
https://www.benchchem.com/product/b1170142/docs?utm_src=pdf-body#structure-activity-relationship-sar-studies-of-codaphniphylline-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Codaphniphylline Analog

Tubulin/Microtubules

Destabilization

Kinase (IKK-β / PTP1B)

Inhibition

G2/M Cell Cycle Arrest Cell Survival Signaling

Blockade

Apoptosis Induction
(Caspase Cascade)

Loss of Signal

Click to download full resolution via product page

Caption: Dual-pathway hypothesis: Direct cytoskeletal disruption combined with kinase

inhibition leads to apoptotic cell death.

Experimental Protocols
To validate the SAR of a new Codaphniphylline analog, the following self-validating protocols

are recommended.

Protocol A: Divergent Synthesis Workflow (Simplified)
Based on the Heathcock and Li strategies.

Start Material: Methyl homosecodaphniphyllate or a simplified bicyclic precursor.

Cyclization: Employ a Mannich reaction or Nazarov cyclization to construct the central cage.

Critical Step: Control stereochemistry here; incorrect isomers are biologically inert.

Diversification:
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Path A (Oxidation): Use SeO₂ to introduce allylic alcohols.

Path B (Alkylation): Lithium-halogen exchange to add side chains.

Protocol B: Standardized Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ against HeLa and MCF-7 lines.[3]

Seeding: Plate HeLa cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment:

Prepare stock solution of Analog in DMSO (10 mM).

Perform serial dilutions (0.1 µM to 100 µM). Keep final DMSO < 0.5%.

Include Doxorubicin (positive control) and Vehicle (negative control).

Incubation: Treat cells for 48h at 37°C, 5% CO₂.

Development:

Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

Dissolve formazan crystals in 150 µL DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression

(GraphPad Prism).

Self-Validation Check: The Vehicle control must show >95% viability. The Doxorubicin IC₅₀

must fall within the historical range (e.g., 0.1–0.5 µM for HeLa) for the assay to be valid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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